molecular formula C17H16ClNO4 B2616661 [2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1638736-22-7

[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2616661
CAS No.: 1638736-22-7
M. Wt: 333.77
InChI Key: POAXDTDEOVWWLS-UHFFFAOYSA-N
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Description

[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a chemical compound with the molecular formula C18H16ClNO4 It is known for its unique structure, which includes a chloroanilino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the reaction of 2-chloroaniline with ethyl 2-(2-methoxyphenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
  • [2-(4-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
  • [2-(2-Chloroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate

Uniqueness

[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to the specific positioning of the chloroanilino and methoxyphenyl groups. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds. The presence of the chloro group in the ortho position relative to the anilino group can influence the compound’s electronic properties and steric interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-9-5-2-6-12(15)10-17(21)23-11-16(20)19-14-8-4-3-7-13(14)18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAXDTDEOVWWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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